molecular formula C26H31BrCl2N2O2 B2654447 1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride CAS No. 1215407-35-4

1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride

Cat. No.: B2654447
CAS No.: 1215407-35-4
M. Wt: 554.35
InChI Key: OUSNKNMPYSYENX-UHFFFAOYSA-N
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Description

Introduction

Historical Context of Benzhydrylpiperazine Derivatives Development

Benzhydrylpiperazine derivatives emerged in the late 20th century as pivotal antihistaminic agents, with early patents disclosing their antianaphylactic properties. The benzhydryl (diphenylmethyl) group, when appended to piperazine, enhances lipophilicity and π-π stacking interactions with histamine H1 receptors. For example, US4250176A (1978) documented 1-substituted 4-(diarylmethyl)piperazines exhibiting potent antihistaminic activity, establishing structural precedents for later derivatives. Modifications at the piperazine nitrogen, such as propyl or benzyl chains, were found to modulate blood-brain barrier permeability and receptor subtype selectivity.

Key milestones include:

  • 1970s–1980s : Optimization of aromatic substituents to improve receptor binding kinetics.
  • 1990s : Introduction of halogen atoms (e.g., bromine) to fine-tune electronic properties.
  • 2000s : Exploration of antiviral applications via protease inhibition.
Table 1: Evolution of Benzhydrylpiperazine Derivatives
Derivative Class Structural Feature Primary Application
4-(Diarylmethyl)piperazines Benzhydryl core + short alkyl chains Antihistaminic agents
Halogenated analogs Bromine/chlorine at para positions Enhanced receptor affinity
Piperazine-thiadiazole hybrids Heterocyclic appendages SARS-CoV-2 protease inhibition

Significance of Halogenated Phenoxy Moieties in Medicinal Chemistry

The 4-bromophenoxy group in this compound serves dual roles: steric stabilization and electronic modulation. Bromine’s electronegativity (2.96 Pauling scale) polarizes the phenoxy ring, strengthening hydrogen bonds with target proteins. Comparative studies show brominated phenoxy derivatives exhibit 3–5× higher H1 receptor binding than non-halogenated analogs due to enhanced van der Waals interactions.

Additionally, halogenated aryl ethers resist oxidative metabolism, prolonging plasma half-lives. For instance, replacing a methoxy group with bromophenoxy in piperazine derivatives increased metabolic stability from 2.1 to 8.7 hours in murine models.

Table 2: Impact of Halogen Substituents on Pharmacological Properties
Halogen Bond Length (Å) LogP Relative Binding Affinity
H 1.08 2.1 1.0 (baseline)
Cl 1.76 2.8 2.3
Br 1.94 3.2 3.7

Current Research Landscape and Knowledge Gaps

Recent investigations focus on repurposing benzhydrylpiperazine derivatives for antiviral therapy. Molecular docking analyses reveal that halogenated phenoxy groups in compounds like 1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol inhibit SARS-CoV-2 main protease (Mpro) with IC~50~ values of 12.3 μM. However, critical gaps persist:

  • Mechanistic Uncertainty : Whether antiviral activity derives from direct protease binding or immunomodulation remains unclear.
  • Stereochemical Effects : The compound’s two chiral centers (C2 and C3 of propan-2-ol) have not been resolved enantioselectively.
  • Synergistic Combinations : Potential interactions with adjuvant therapies (e.g., nucleoside analogs) are unexplored.

Ongoing work aims to correlate substituent patterns with multitarget activity. For example, replacing the benzhydryl group with a pyridylpiperazine moiety reduces H1 affinity but improves antiviral potency by 40%. Such structure-activity relationship (SAR) studies underscore the need for systematic molecular profiling.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29BrN2O2.2ClH/c27-23-11-13-25(14-12-23)31-20-24(30)19-28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22;;/h1-14,24,26,30H,15-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSNKNMPYSYENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one with various disubstituted amines, leading to a series of derivatives that have been characterized by spectroscopic methods. The synthesis typically yields compounds with varying degrees of biological activity, which can be attributed to structural modifications at the piperazine and phenoxy groups .

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of derivatives of 1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol. For instance, a related compound was tested in a maximal electroshock seizure model in rats, showing significant activity at doses of 30, 100, and 300 mg/kg. The results indicated that compounds with specific substitutions exhibited enhanced neuroprotective effects while minimizing neurotoxicity .

Inhibition of Carbonic Anhydrase

Another study highlighted the effectiveness of related compounds as inhibitors of human carbonic anhydrases (hCA). The crystal structures revealed that these compounds interact selectively with different isoforms of hCA, which is crucial for developing targeted therapies for conditions such as glaucoma and epilepsy .

Study 1: Anticonvulsant Evaluation

A series of experiments evaluated the anticonvulsant activity of related compounds derived from 1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol. The research utilized the maximal electroshock-induced seizure (MES) model to assess efficacy. The findings indicated that certain derivatives not only reduced seizure duration but also demonstrated a favorable safety profile compared to traditional anticonvulsants .

Compound NameDose (mg/kg)Seizure Duration (s)Neurotoxicity (Rotarod Test)
Compound A305Pass
Compound B1003Pass
Compound C3002Fail

Study 2: Selective Inhibition of hCA Isoforms

Research involving the crystal structure analysis of related benzhydrylpiperazine derivatives showed promising results in selectively inhibiting hCA II and VII. The study emphasized the importance of the linker and tail length in modulating enzyme-inhibitor interactions, which could lead to more effective treatments for diseases where carbonic anhydrase plays a pivotal role .

Scientific Research Applications

Anticonvulsant Properties

Recent studies have investigated the anticonvulsant activity of derivatives of this compound. For instance, compounds synthesized from 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one were screened for their efficacy against seizures induced by maximal electroshock in rodent models. Among these, 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one exhibited significant anticonvulsant effects, suggesting that modifications to the piperazine moiety can enhance therapeutic efficacy .

Neurotoxicity Assessment

The neurotoxicity of the synthesized compounds was assessed using the rotarod method, which evaluates motor coordination and balance. The results indicated that while some derivatives showed promising anticonvulsant properties, they also displayed varying degrees of neurotoxicity, necessitating careful evaluation during drug development .

Drug Design and GPCR Targeting

The compound's structure allows it to interact with G-protein coupled receptors (GPCRs), which are crucial targets in drug design. In silico studies have highlighted its potential to modulate various receptor pathways, including dopamine and serotonin receptors. This makes it a candidate for treating disorders related to neurotransmitter imbalances, such as depression and anxiety .

Analgesic Properties

Some derivatives of 1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol have shown analgesic properties in preclinical models. The mechanisms behind this activity may involve modulation of pain pathways through sodium and calcium channel interactions . This opens avenues for developing new analgesics that could offer better safety profiles compared to existing medications.

Case Studies

Case Study 1: Anticonvulsant Activity
In a study published in the International Journal of Pharmaceutical Sciences and Research, several synthesized compounds were evaluated for their anticonvulsant activity using a rat model. The study found that certain derivatives had significant protective effects against seizures, with one compound showing a notable reduction in seizure duration compared to standard anticonvulsants like phenytoin .

Case Study 2: GPCR Interaction
Research focusing on GPCR interactions revealed that specific derivatives of this compound could act as antagonists or agonists at various receptor subtypes. This was demonstrated through binding affinity assays and functional assays that measured receptor activation. The findings suggest potential applications in treating psychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of propan-2-ol derivatives with piperazine and aryloxy substituents. Below is a structural and functional comparison with analogous compounds from published

Structural Variations and Physicochemical Properties

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Hypothetical) C₂₆H₂₈BrCl₂N₂O₂ ~584.3 (calculated) Benzhydryl, 4-bromophenoxy High lipophilicity (logP ~4.2 estimated); potential CNS activity
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride C₂₄H₃₆Cl₂N₂O₂ 467.5 Adamantyl, 4-methylpiperazinyl Bulky adamantyl group reduces solubility; methylpiperazine enhances basicity
1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride C₁₅H₂₆Cl₂N₂O₃ 353.3 3-Methoxyphenoxy, 4-methylpiperazinyl Electron-donating methoxy group increases metabolic stability
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol dihydrochloride C₁₇H₂₀Cl₂N₃O₂ 333.8 4-Aminophenoxy, 2-methylbenzimidazolyl Amino group improves aqueous solubility; benzimidazole may enhance π-π stacking

Pharmacological and Theoretical Insights

  • Electronic Effects: The 4-bromophenoxy group’s electron-withdrawing nature may stabilize charge-transfer interactions in receptor binding, contrasting with the electron-donating methoxy group in ’s compound .
  • Computational Predictions : Density-functional theory (DFT) studies () and Multiwfn wavefunction analysis () could model the target compound’s electron density distribution, predicting reactivity differences versus adamantyl or benzimidazole derivatives .

Hazard and Stability Profiles

  • The benzimidazole-containing analog () is classified as an irritant, suggesting that heterocyclic substituents may introduce handling risks .
  • Adamantyl derivatives () often exhibit high thermal stability due to their rigid hydrocarbon framework, whereas bromophenoxy groups may confer photolytic sensitivity .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride, considering stereochemical control and yield optimization?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and aminomethylation. For example:

Nucleophilic substitution : React 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propane-1,2-epoxide.

Ring-opening with piperazine derivative : Use 4-benzhydrylpiperazine to open the epoxide under basic conditions (e.g., K₂CO₃), ensuring regioselectivity at the secondary alcohol position.

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.
Critical considerations :

  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
  • Optimize reaction time and temperature to minimize racemization (e.g., 50–60°C for 12–24 hours).
  • Monitor yield (typically 60–75%) and confirm stereochemistry via NOESY NMR .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer: Key techniques :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the benzhydryl protons appear as multiplets at δ 7.2–7.5 ppm, while the piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~600–620 for dihydrochloride).
  • Elemental analysis : Verify Cl⁻ content (theoretical ~11.5% for dihydrochloride).
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA buffer) to assess purity (>95%).

Q. Example NMR Data (from analogous piperazine derivatives) :

Proton Environmentδ (ppm)Multiplicity
Benzhydryl aromatic protons7.2–7.5multiplet
Piperazine -CH₂-2.5–3.5multiplet
-OCH₂- (propanol backbone)3.8–4.2triplet

Q. What solvent systems are recommended for solubility and stability studies of this compound?

Methodological Answer:

  • Solubility : Test in DMSO (≥50 mg/mL for stock solutions), ethanol, and water (limited solubility; use sonication for aqueous suspensions).
  • Stability :
    • Store lyophilized powder at –20°C under argon.
    • Avoid prolonged exposure to light (UV-vis degradation observed in bromophenoxy derivatives).
    • Monitor decomposition via HPLC over 72 hours in PBS (pH 7.4) at 37°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement . Grow crystals via slow evaporation (e.g., ethanol/water mixture).
  • Key parameters : Analyze torsion angles between the benzhydryl and bromophenoxy groups to confirm spatial orientation.
  • Address challenges : If twinning occurs (common in piperazine salts), apply the TWIN/BASF command in SHELX to refine against twinned data .

Q. Example Crystallographic Data (from analogous structures) :

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=12.3 Å, b=15.7 Å, c=18.2 Å
R-factor<0.05

Q. How should researchers address contradictions in biological activity data for piperazine derivatives?

Methodological Answer:

  • Receptor binding assays : Compare results across multiple models (e.g., HEK293 vs. CHO cells for GPCR studies).
  • Control experiments : Include a reference compound like naftopidil (α₁-adrenoceptor antagonist) to validate assay conditions .
  • Data normalization : Account for batch-to-batch variability in dihydrochloride salt hydration states via Karl Fischer titration .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with homology models of α₁-adrenoceptors (based on PDB: 2RH1).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore mapping : Align the bromophenoxy group with known hydrophobic pockets in receptor crystal structures .

Q. How can researchers mitigate conflicting results in stability studies under physiological conditions?

Methodological Answer:

  • Degradation profiling : Use LC-MS to identify hydrolysis products (e.g., free 4-bromophenol).
  • pH-dependent studies : Test stability in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (blood).
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers.
  • Asymmetric catalysis : Employ Jacobsen’s catalyst for epoxide ring-opening to achieve >90% ee.
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra to computational predictions .

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